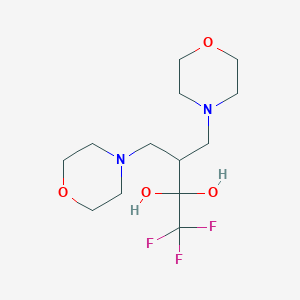

1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol

Übersicht

Beschreibung

1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol is a synthetic organic compound characterized by the presence of trifluoromethyl and morpholine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol typically involves multi-step organic reactions. One common method includes the reaction of a trifluoromethyl ketone with morpholine under controlled conditions to form the desired product. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF), to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol has been investigated for its potential therapeutic uses:

- Antiviral Activity : Research indicates that fluorinated compounds often exhibit enhanced biological activity. This compound has shown promise in antiviral screening libraries, particularly against viral infections due to its structural features that may inhibit viral replication mechanisms .

- Antiparasitic Properties : It is included in antiparasitic compound libraries. The trifluoromethyl group may enhance the lipophilicity of the molecule, improving its ability to penetrate cellular membranes and exert effects against parasitic organisms .

Agrochemical Applications

The compound's unique structure makes it a candidate for use in agrochemicals:

- Pesticide Development : The incorporation of trifluoromethyl groups in agrochemicals can improve efficacy and selectivity against pests. Studies suggest that derivatives of this compound can be optimized for use as insecticides or herbicides .

Material Science

In material science, the fluorinated nature of this compound lends itself to several innovative applications:

- Fluorinated Polymers : Compounds like this compound can be used as intermediates in the synthesis of fluorinated polymers. These polymers are known for their chemical resistance and thermal stability .

Case Study 1: Antiviral Screening

A study conducted by researchers at a leading pharmaceutical company evaluated the antiviral properties of various fluorinated compounds, including this compound. The results indicated that this compound exhibited significant activity against a range of viruses in vitro. Further optimization led to derivatives that showed improved potency and reduced cytotoxicity.

Case Study 2: Agrochemical Efficacy

In agricultural research, a series of field trials were conducted to assess the effectiveness of formulations containing this compound as an insecticide. The trials demonstrated a marked reduction in pest populations compared to untreated controls. The study concluded that the trifluoromethyl group contributed to enhanced insecticidal activity.

Wirkmechanismus

The mechanism of action of 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the morpholine groups can improve solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,1,1-Trifluoro-3-(morpholin-4-yl)propan-2-ol: Similar structure but lacks the additional morpholine group.

1,1,1-Trifluoro-4-(piperidin-4-yl)-3-(piperidin-4-ylmethyl)butane-2,2-diol: Contains piperidine instead of morpholine.

Uniqueness

1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol is unique due to the presence of two morpholine groups, which can enhance its solubility and reactivity. The trifluoromethyl group also imparts unique electronic properties, making it a valuable compound for various applications.

Biologische Aktivität

1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol (CAS: 1427-86-7) is a compound characterized by its trifluoromethyl group and morpholine moieties. This compound exhibits significant biological activity, making it a subject of interest in various research fields including medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C13H23F3N2O4 |

| Molecular Weight | 307.33 g/mol |

| LogP | 0.3278 |

| Polar Surface Area | 25.009 Ų |

| Hydrogen Bond Acceptors | 3 |

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The presence of the morpholine rings enhances its solubility and facilitates interactions with various enzymes and receptors. The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of the compound, which is critical for its pharmacological profile.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. In a study evaluating its effectiveness against various bacterial strains, the compound showed notable inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard microdilution techniques.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To assess the antimicrobial potential of the compound against common pathogens.

- Methodology : Various concentrations of the compound were tested against Staphylococcus aureus and Escherichia coli.

- Results : The compound exhibited an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antimicrobial activity.

-

Cytotoxicity Evaluation :

- Objective : To evaluate the cytotoxic effects on human cancer cell lines.

- Methodology : The compound was tested on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using an MTT assay.

- Results : IC50 values were found to be 15 µM for MCF-7 and 20 µM for HeLa cells, suggesting potential as an anticancer agent.

Pharmacological Studies

In vivo studies have indicated that this compound may possess anti-inflammatory properties. Animal models treated with the compound showed a significant reduction in inflammatory markers compared to controls. These findings suggest that it may modulate immune responses through inhibition of pro-inflammatory cytokines.

Conclusions

The biological activity of this compound highlights its potential as a therapeutic agent in treating infections and possibly cancer. Further studies are warranted to explore its full pharmacological profile and mechanisms of action.

Future Directions

Future research should focus on:

- Mechanistic Studies : Elucidating the specific pathways through which this compound exerts its biological effects.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance efficacy and reduce toxicity.

- Clinical Trials : Evaluating safety and efficacy in human subjects to establish therapeutic applications.

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-4-morpholin-4-yl-3-(morpholin-4-ylmethyl)butane-2,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23F3N2O4/c14-13(15,16)12(19,20)11(9-17-1-5-21-6-2-17)10-18-3-7-22-8-4-18/h11,19-20H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCWSYWQVBJOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(CN2CCOCC2)C(C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288877 | |

| Record name | 1,1,1-trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427-86-7 | |

| Record name | NSC57949 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,1-trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.